molecular formula C10H10F3NO3 B13588657 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B13588657
M. Wt: 249.19 g/mol
InChI Key: KKTGZJUZZSELGL-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol typically involves the nitration of 4-(trifluoromethyl)acetophenone followed by reduction and subsequent hydroxylation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then hydroxylated to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one.

    Reduction: Formation of 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol: Similar structure but with an amino group instead of a nitro group.

    1-(2-(Trifluoromethyl)phenyl)propan-2-ol: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the nitro group, trifluoromethyl group, and hydroxyl group allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H10F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)5-9(7)14(16)17/h2-3,5-6,15H,4H2,1H3

InChI Key

KKTGZJUZZSELGL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])O

Origin of Product

United States

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